4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester
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Overview
Description
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester is a chemical compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile . The process involves room temperature amidation of the synthesized benzodioxinones with primary amines, resulting in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodioxin compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound is similar in structure but has an ethoxycarbonyl group instead of a dimethyl ester group.
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzodioxin core but contain sulfur atoms.
Uniqueness
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
71780-41-1 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-7-9-5-4-8(11(13)14-3)6-10(9)16-12/h4-6H,7H2,1-3H3 |
InChI Key |
CVTQJSYLNJUYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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